BenchChemオンラインストアへようこそ!

Visudyne (TN)

Age-Related Macular Degeneration Photodynamic Therapy Visual Acuity

Visudyne (verteporfin for injection) is a liposomal formulation of a benzoporphyrin derivative photosensitizer. It is indicated for use in photodynamic therapy (PDT) to treat patients with predominantly classic subfoveal choroidal neovascularization (CNV) due to age-related macular degeneration (AMD), pathologic myopia, or presumed ocular histoplasmosis.

Molecular Formula C82H84N8O16
Molecular Weight 1437.6 g/mol
Cat. No. B11935384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVisudyne (TN)
Molecular FormulaC82H84N8O16
Molecular Weight1437.6 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)OC)C(=C3C)CCC(=O)O)C=C.CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C)CCC(=O)O)C(=C3C)CCC(=O)OC)C=C
InChIInChI=1S/2C41H42N4O8/c1-9-23-20(2)29-17-34-27-13-10-26(39(49)52-7)38(40(50)53-8)41(27,5)35(45-34)19-30-22(4)24(11-14-36(46)47)32(44-30)18-33-25(12-15-37(48)51-6)21(3)28(43-33)16-31(23)42-29;1-9-23-20(2)29-17-34-27-13-10-26(39(49)52-7)38(40(50)53-8)41(27,5)35(45-34)19-30-22(4)25(12-15-37(48)51-6)33(44-30)18-32-24(11-14-36(46)47)21(3)28(43-32)16-31(23)42-29/h2*9-10,13,16-19,38,42,44H,1,11-12,14-15H2,2-8H3,(H,46,47)/t2*38-,41+/m00/s1
InChIKeyNJLRKAMQPVVOIU-IDLGWYNRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Visudyne (Verteporfin for Injection): Procurement and Selection Overview for Photodynamic Therapy Applications


Visudyne (verteporfin for injection) is a liposomal formulation of a benzoporphyrin derivative photosensitizer [1]. It is indicated for use in photodynamic therapy (PDT) to treat patients with predominantly classic subfoveal choroidal neovascularization (CNV) due to age-related macular degeneration (AMD), pathologic myopia, or presumed ocular histoplasmosis [2]. Upon intravenous infusion, verteporfin is activated by non-thermal 689 nm laser light, leading to localized damage to neovascular endothelium and vessel occlusion [3]. This mechanism provides a targeted, non-thermal ablative approach distinct from anti-VEGF agents.

Why Visudyne Cannot Be Directly Substituted with Generic Verteporfin or Alternative Photosensitizers Without Comparative Data


Generic substitution for Visudyne is not straightforward due to the complexity of its liposomal formulation and the proprietary photodynamic therapy (PDT) parameters established in its pivotal clinical trials. The drug's pharmacokinetics, biodistribution, and photoactivation are highly dependent on the specific liposomal formulation, which influences the rate and extent of verteporfin release [1]. Furthermore, the approved laser light dose (50 J/cm² at 689 nm) and the 15-minute post-infusion activation window are integrally linked to the safety and efficacy outcomes demonstrated for Visudyne, as any deviation in light regimen has shown no statistically significant benefit in certain patient subgroups [2]. Simply interchanging with other photosensitizers or even a different formulation of verteporfin without a head-to-head clinical trial would introduce unknown variables in safety, efficacy, and procedural standardization, potentially compromising patient outcomes.

Visudyne Quantitative Differentiation: Head-to-Head Evidence for Procurement and Clinical Selection


24-Month Vision Preservation in Predominantly Classic CNV: Visudyne vs. Placebo

In the pivotal TAP report, Visudyne photodynamic therapy demonstrated a statistically significant and sustained benefit in preserving vision compared to placebo over 24 months in patients with predominantly classic subfoveal CNV. The absolute difference in the proportion of patients losing fewer than 15 letters was 21% [1]. This evidence establishes Visudyne's foundational efficacy in this specific, well-defined patient population.

Age-Related Macular Degeneration Photodynamic Therapy Visual Acuity

Cochrane Meta-Analysis Confirms Visudyne Reduces Risk of Severe Vision Loss

A Cochrane systematic review and meta-analysis of four randomized controlled trials provides high-quality evidence that Visudyne therapy reduces the risk of severe vision loss compared to placebo. The analysis shows a 34% relative risk reduction for losing 6 or more lines (30 letters) of visual acuity over 24 months [1]. This aggregate evidence strengthens the case for Visudyne's consistent benefit across multiple studies.

Systematic Review Meta-Analysis Neovascular AMD

Superior Angiographic Outcomes in Smaller Lesions: A Real-World Comparison to TAP/VIP Trials

In a clinical study of patients with smaller CNV lesions than those in the TAP and VIP trials, Visudyne PDT resulted in a significantly higher rate of complete cessation of fluorescein leakage. Leakage stopped in 77% of patients after a mean of 2.9 treatments, a proportion approximately three times greater than the 27% and 26% observed in the TAP and VIP studies, respectively [1]. This suggests Visudyne's efficacy can be substantially better in patients with smaller lesions.

Fluorescein Angiography CNV Leakage Real-World Evidence

Pharmacodynamic Differentiation: Rapid In Vivo Drug Release from Proprietary Liposomal Formulation

The proprietary liposomal formulation of Visudyne enables a distinct and rapid drug release profile under physiological conditions. An in vitro study using human serum albumin to replicate in vivo conditions found that more than 90% of verteporfin is released from the liposomes within 10 minutes [1]. This rapid and efficient release profile is critical for the standardized 15-minute interval between infusion and laser activation defined in the clinical protocol, ensuring predictable bioavailability at the target tissue.

Pharmacokinetics Liposomal Formulation Drug Release

Visudyne: Optimal Application Scenarios Based on Comparative Clinical Evidence


Treatment of Predominantly Classic Subfoveal CNV in AMD

Visudyne PDT is the standard of care for patients with AMD presenting with predominantly classic subfoveal CNV, where the classic component constitutes at least 50% of the lesion. The pivotal TAP report demonstrates a 28% absolute increase in patients avoiding significant vision loss (≥3 lines) compared to placebo at 24 months, providing the strongest evidence for its use in this subgroup [1].

Management of CNV Secondary to Pathologic Myopia

Visudyne is indicated for the treatment of subfoveal CNV caused by pathologic myopia. The VIP trial showed that 72% of verteporfin-treated patients lost fewer than 8 letters of vision at 12 months, compared to 44% with placebo (P < 0.01), establishing its efficacy in stabilizing vision in this condition [2].

Combination Therapy with Anti-VEGF Agents for Myopic CNV

In cases of myopic CNV, combination therapy of Visudyne PDT with intravitreal anti-VEGF agents (ranibizumab/bevacizumab) has been associated with superior visual outcomes compared to either monotherapy alone. A retrospective study found a significant improvement in mean logMAR vision in the combination group (p=0.0002), while monotherapy groups did not show statistically significant change [3].

Research and Development of Next-Generation Verteporfin Formulations

Visudyne serves as a critical reference standard in the development of novel photosensitizer delivery systems. Its well-characterized liposomal formulation and clinical performance provide a benchmark for evaluating new lipid nanoparticles or other conjugates designed to improve drug stability, targeting, or reduce side effects, as demonstrated in comparative in vitro and in vivo studies [4].

Quote Request

Request a Quote for Visudyne (TN)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.